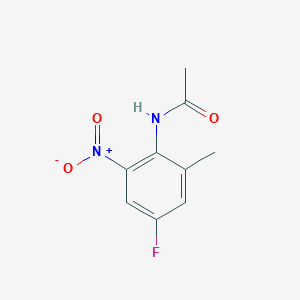

N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide

Overview

Description

N-(4-Fluoro-2-methyl-6-nitrophenyl)acetamide (FMNPA) is an organic compound belonging to the class of nitroaromatics. It is a colorless solid at room temperature, and is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO). FMNPA has been used in a variety of scientific research applications, including as a substrate for enzyme-catalyzed reactions, as a reagent in organic synthesis, and as a fluorescent probe for studying the properties of proteins and other molecules.

Scientific Research Applications

Antibacterial Activity

N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide: has shown potential in combating bacterial infections, particularly against Klebsiella pneumoniae . This pathogen is known for its drug resistance, making the development of new antibacterial agents crucial. The compound’s efficacy may be attributed to its interaction with penicillin-binding proteins, leading to bacterial cell lysis.

In Vitro Toxicity Analysis

The safety profile of a compound is paramount in drug development. This acetamide derivative has undergone in vitro toxicity analysis to assess its cytotoxic and mutagenic potential . Favorable results in these tests are promising for future in vivo toxicological studies, which are essential for progressing towards clinical trials.

Pharmacokinetic Profile

A compound’s pharmacokinetic properties determine its suitability for oral administrationN-(4-fluoro-2-methyl-6-nitrophenyl)acetamide has demonstrated an excellent pharmacokinetic profile, indicating its potential for oral drug formulations . This includes its absorption, distribution, metabolism, and excretion characteristics.

Spectroscopic Analysis

The compound’s structure allows for distinct spectroscopic features, particularly related to the NO2 group. These features are valuable in various research applications, such as identifying or quantifying the compound in mixtures or monitoring its stability .

Chromatography and Mass Spectrometry

In the field of analytical chemistry, this compound can be used as a standard or reference material in chromatographic and mass spectrometric analyses. Its well-defined properties aid in the calibration of instruments and validation of analytical methods .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various biological targets, suggesting that this compound may also interact with a range of proteins or enzymes .

Mode of Action

The presence of a nitro group and a fluoro group in the molecule suggests that it might undergo redox reactions or form hydrogen bonds with its targets, respectively .

Pharmacokinetics

The presence of a fluoro group might enhance the compound’s metabolic stability, while the nitro group could potentially be reduced metabolically .

Result of Action

Similar compounds have shown inhibitory effects against various bacterial strains , suggesting that this compound might also have antimicrobial properties.

Action Environment

The action, efficacy, and stability of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide can be influenced by various environmental factors . For instance, the pH of the environment could affect the compound’s ionization state and, consequently, its interaction with targets. Similarly, temperature could influence the compound’s stability and reaction kinetics .

properties

IUPAC Name |

N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O3/c1-5-3-7(10)4-8(12(14)15)9(5)11-6(2)13/h3-4H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWXRACCNAGROO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide | |

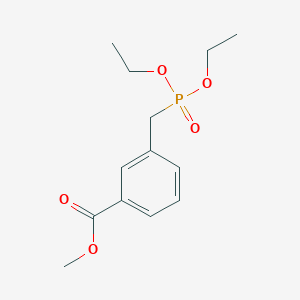

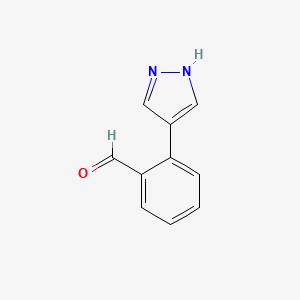

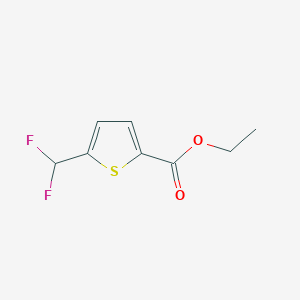

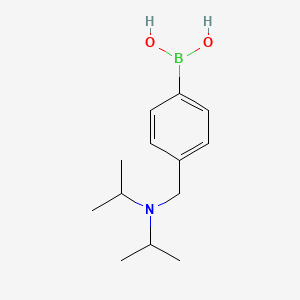

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Dimethoxymethyl)phenyl]methanamine](/img/structure/B1396600.png)